Sodium glycerophosphate

Übersicht

Beschreibung

Sodium glycerophosphate is an organic phosphate salt, commonly used as a medication to supplement phosphate levels in the body. It is often administered via intravenous infusion and is known for its role in treating hypophosphatemia. The compound is a mixture of disodium glycerol 1- and 2-phosphates and is highly soluble in water .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Natriumglycerophosphat beinhaltet die Veresterung von Glycerin mit Phosphorsäure in Gegenwart von Natriumcarbonat. Die Reaktion wird typischerweise in einem Temperaturbereich von 120-145 °C und einem Druck von 0,4-0,5 MPa durchgeführt. Der pH-Wert wird während der Reaktion zwischen 3,0 und 5,5 gehalten. Nach der Veresterung wird das Gemisch mit gereinigtem Wasser verdünnt und Natriumhydroxid wird hinzugefügt, um den pH-Wert auf 8,0-11,0 einzustellen. Das Endprodukt wird durch Entfärben und Abtrennung von freiem Glycerin erhalten .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für Natriumglycerophosphat beinhalten oft ähnliche Schritte, aber in größerem Maßstab. Der Prozess umfasst die Verwendung großer Veresterungsreaktoren und eine kontinuierliche Überwachung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise kristallisiert und gereinigt, um pharmazeutische Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Natriumglycerophosphat unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse, bei der es in anorganisches Phosphat und Glycerin zerlegt wird. Diese Reaktion wird im Körper durch Serumalkalische-Phosphatasen katalysiert .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Katalysiert durch alkalische Phosphatasen.

Veresterung: Umfasst Glycerin und Phosphorsäure in Gegenwart von Natriumcarbonat.

Wichtige gebildete Produkte:

Hydrolyse: Anorganisches Phosphat und Glycerin.

Veresterung: Natriumglycerophosphat.

Wissenschaftliche Forschungsanwendungen

Parenteral Nutrition

Overview

NaGP serves as a vital component in parenteral nutrition (PN), particularly for patients who are unable to meet their nutritional needs through oral intake. It is used to supply phosphorus, which is crucial for various metabolic processes, including energy metabolism and bone health.

Clinical Indications

NaGP is indicated for use in both adult and pediatric patients as a supplement to parenteral nutrition. It addresses the daily requirements for phosphate without the precipitation issues associated with inorganic phosphate salts like potassium phosphate.

Case Study: Use in Extremely Low Birth Weight Infants

A retrospective cohort study evaluated the impact of NaGP on mineral metabolism in extremely low birth weight (ELBW) infants. The study compared 95 infants treated with potassium phosphate to 77 infants treated with NaGP. Key findings included:

- Increased Mineral Intake : The NaGP group showed significantly higher calcium (Ca) and phosphorus (P) intake.

- Improved Serum Levels : After 14 days, serum Ca and P levels were significantly higher in the NaGP group compared to the potassium phosphate group.

- Reduced Morbidity : The NaGP group had lower incidences of hypophosphatemia and related complications such as bronchopulmonary dysplasia .

Mineral Metabolism

Role in Bone Health

Phosphorus is essential for maintaining bone density and overall skeletal health. NaGP's solubility allows for better absorption and utilization compared to traditional inorganic phosphates, which can precipitate when mixed with calcium or magnesium.

Study on Phosphate Supplementation

Research indicates that using NaGP in PN solutions can enhance mineral metabolism by providing a more stable source of phosphorus. In a clinical setting, this has been shown to improve outcomes related to bone density and mineral balance, particularly in vulnerable populations like preterm infants .

Pharmaceutical Formulations

Stability and Compatibility

NaGP is favored in pharmaceutical formulations due to its stability and compatibility with other compounds. It has been shown to be physically compatible with calcium chloride in PN solutions, allowing healthcare providers to reduce aluminum exposure while maintaining effective nutrient delivery .

Table 1: Comparison of Phosphate Sources in Parenteral Nutrition

| Phosphate Source | Solubility | Precipitation Risk | Clinical Use |

|---|---|---|---|

| This compound | High | Low | Preferred for ELBW infants |

| Potassium Phosphate | Moderate | High | Commonly used but risk of precipitation |

| Calcium Gluconate | High | Moderate | Used with caution due to aluminum load |

Table 2: Clinical Outcomes of this compound vs. Potassium Phosphate

| Outcome Measure | NaGP Group (n=77) | K3PO4 Group (n=95) | Significance |

|---|---|---|---|

| Serum Calcium after 14 days (mg/dL) | Higher | Lower | p < 0.05 |

| Serum Phosphorus after 14 days (mg/dL) | Higher | Lower | p < 0.01 |

| Incidence of Hypophosphatemia (%) | Lower | Higher | p < 0.05 |

Wirkmechanismus

Sodium glycerophosphate acts as a donor of inorganic phosphate. Once administered, it is hydrolyzed by serum alkaline phosphatases to release inorganic phosphate and glycerol. The inorganic phosphate is then utilized in various biochemical pathways, including ATP synthesis and cellular energy production .

Vergleich Mit ähnlichen Verbindungen

- Monopotassium phosphate

- Dipotassium phosphate

- Sodium phosphate

Comparison: Sodium glycerophosphate is unique due to its dual role as a phosphate donor and a glycerol source. Unlike other phosphate salts, it provides both phosphate and glycerol, which can be beneficial in certain medical and biochemical applications. Its high solubility and stability also make it a preferred choice in intravenous formulations .

Eigenschaften

Key on ui mechanism of action |

Sodium glycerophosphate acts as a donor of inorganic phosphate. See [DB09413] for a description of phosphate's role in the body. |

|---|---|

CAS-Nummer |

1555-56-2 |

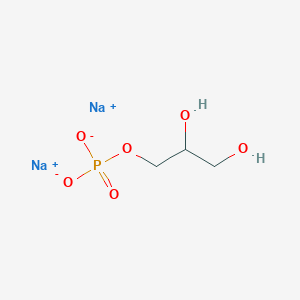

Molekularformel |

C3H9NaO6P |

Molekulargewicht |

195.06 g/mol |

IUPAC-Name |

disodium;2,3-dihydroxypropyl phosphate |

InChI |

InChI=1S/C3H9O6P.Na/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8); |

InChI-Schlüssel |

KANLKAYGXGSUJC-UHFFFAOYSA-N |

SMILES |

C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Kanonische SMILES |

C(C(COP(=O)(O)O)O)O.[Na] |

Key on ui other cas no. |

1334-74-3 1555-56-2 |

Physikalische Beschreibung |

Solid; [Sigma-Aldrich MSDS] |

Verwandte CAS-Nummern |

95648-81-0 |

Löslichkeit |

Soluble |

Synonyme |

1-phosphoglycerol alpha-glycerophosphate alpha-glycerophosphoric acid alpha-glycerophosphoric acid, (DL)-isomer alpha-glycerophosphoric acid, (R)-isomer alpha-glycerophosphoric acid, (S)-isomer alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, calcium salt alpha-glycerophosphoric acid, disodium salt alpha-glycerophosphoric acid, disodium salt (+-)-isomer alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer alpha-glycerophosphoric acid, Fe salt alpha-glycerophosphoric acid, Fe(+3) salt (3:2) alpha-glycerophosphoric acid, monocalcium salt alpha-glycerophosphoric acid, monocalcium salt (S)-isomer alpha-glycerophosphoric acid, monomagnesium salt alpha-glycerophosphoric acid, sodium salt disodium glycerophosphate glycerol 1-phosphate glycerol 3-phosphate sodium glycerophosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.